molecular formula C11H10N2O3 B1661768 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide) CAS No. 94946-34-6

2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide)

Cat. No.: B1661768
CAS No.: 94946-34-6
M. Wt: 218.21 g/mol
InChI Key: LYKKLVHFALVLLA-UGLNBITBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide) is an organic compound that features a benzylidenehydrazinyl group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide) typically involves the condensation of benzaldehyde with hydrazine to form benzylidenehydrazine. This intermediate is then reacted with maleic anhydride under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide) is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific molecular targets in cells can lead to the development of new treatments for diseases such as cancer or infectious diseases.

Industry

In industrial applications, 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide) can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Benzylidenehydrazine derivatives: Compounds with similar structures but different substituents on the benzylidenehydrazine group.

    Butenoic acid derivatives: Compounds with variations in the substituents on the butenoic acid backbone.

Uniqueness

2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

CAS No.

94946-34-6

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

(Z)-4-[(2E)-2-benzylidenehydrazinyl]-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H10N2O3/c14-10(6-7-11(15)16)13-12-8-9-4-2-1-3-5-9/h1-8H,(H,13,14)(H,15,16)/b7-6-,12-8+

InChI Key

LYKKLVHFALVLLA-UGLNBITBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)/C=C\C(=O)O

SMILES

C1=CC=C(C=C1)C=NNC(=O)C=CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C=CC(=O)O

Origin of Product

United States

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